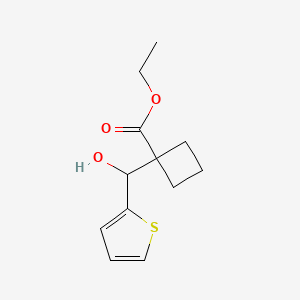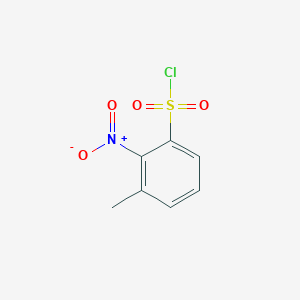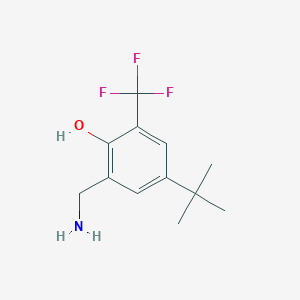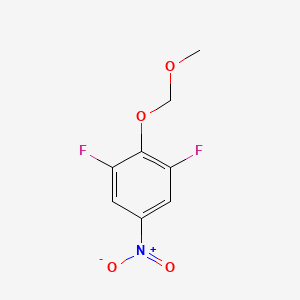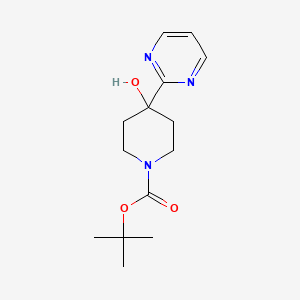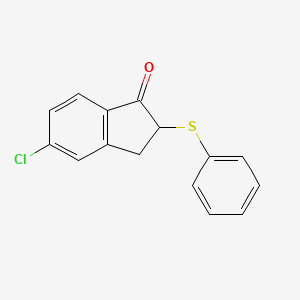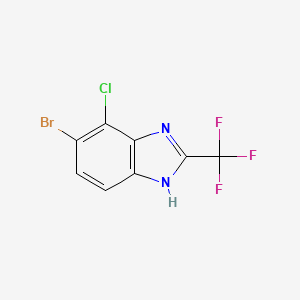
5-Bromo-4-chloro -2-(trifluoromethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro -2-(trifluoromethyl)-1H-benzimidazole: is a heterocyclic aromatic compound that contains bromine, chlorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro -2-(trifluoromethyl)-1H-benzimidazole typically involves multi-step reactions starting from commercially available precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloro -2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-4-chloro -2-(trifluoromethyl)-1H-benzimidazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, the compound is used in the development of agrochemicals and materials with specific properties. For example, it can be used to synthesize herbicides or fungicides with enhanced efficacy .
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro -2-(trifluoromethyl)-1H-benzimidazole and its derivatives depends on their specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
- 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine
- 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine
- 4-Bromo-2-(trifluoromethyl)quinoline
Uniqueness: 5-Bromo-4-chloro -2-(trifluoromethyl)-1H-benzimidazole is unique due to its benzimidazole core, which provides a different electronic environment compared to pyridine or quinoline derivatives. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H3BrClF3N2 |
|---|---|
Molecular Weight |
299.47 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3BrClF3N2/c9-3-1-2-4-6(5(3)10)15-7(14-4)8(11,12)13/h1-2H,(H,14,15) |
InChI Key |
PWMWAVGYBSGAAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)Cl)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
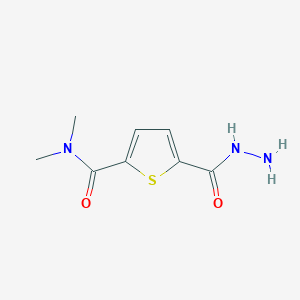
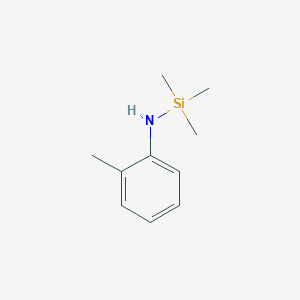
![methyl 2-[[2-[3-(bromomethyl)phenyl]acetyl]amino]-4-chlorobenzoate](/img/structure/B8574708.png)



